Dimethyl acetylsuccinate
Overview
Description
Mechanism of Action
Mode of Action
The mode of action of Dimethyl acetylsuccinate is primarily through its role as a reactant in chemical reactions. For instance, it undergoes sulfuric acid-catalyzed Pechmann condensation with the corresponding resorcinol derivative .
Biochemical Pathways
This compound is involved in the synthesis of 2-oxofuro[2,3-b]pyrroles and 19-methyl-15-oxa-20-azatricyclo[12.3.3.0(1,14)]icos-18-en-18-carboxylates . It also participates in the preparation of β-carbolines via diastereo- and enantioselective Bronsted acid-catalyzed N-acyliminium cyclization cascades of tryptamines and keto acids/esters .
Result of Action
The result of this compound’s action is the production of various compounds. For example, it can give 7-hydroxycoumarins when it undergoes sulfuric acid-catalyzed Pechmann condensation with the corresponding resorcinol derivative .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH, which can affect the rate and efficiency of the chemical reactions it participates in .
Biochemical Analysis
Biochemical Properties
It is known that the compound can undergo sulfuric acid-catalyzed Pechmann condensation with the corresponding resorcinol derivative to give 7-hydroxycoumarins . This suggests that Dimethyl acetylsuccinate can interact with certain enzymes and other biomolecules in biochemical reactions, although the exact nature of these interactions is not currently known.
Cellular Effects
One study suggests that cell-permeable succinate prodrugs, which could potentially include this compound, can rescue acetaminophen-induced impaired mitochondrial respiration . This suggests that this compound may have an impact on cellular metabolism and potentially influence cell signaling pathways and gene expression.
Molecular Mechanism
It is known that the compound can undergo chemical reactions under certain conditions . For example, it can participate in the Pechmann condensation to form 7-hydroxycoumarins . This suggests that this compound may interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is a solid at room temperature and has a melting point of 33 °C . This suggests that the compound is stable under normal laboratory conditions.
Metabolic Pathways
It is known that the compound can participate in chemical reactions, such as the Pechmann condensation . This suggests that this compound may interact with certain enzymes and cofactors in metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl acetylsuccinate can be synthesized through the esterification of dimethyl maleate with acetaldehyde in the presence of a radical initiator. The reaction is typically carried out in a high-pressure reactor at a temperature of 125°C for 120 minutes . Benzoyl peroxide or azobisisobutyronitrile can be used as radical initiators .
Industrial Production Methods: In industrial settings, the continuous synthesis method is employed. This involves continuously pouring dimethyl maleate and acetaldehyde into a high-pressure reactor using a high-pressure pump. The reaction mixture is then continuously discharged, resulting in a high conversion rate (95% or higher) and product purity (99% or higher) .
Chemical Reactions Analysis
Types of Reactions: Dimethyl acetylsuccinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted esters and amides
Scientific Research Applications
Dimethyl acetylsuccinate has a wide range of applications in scientific research:
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of environment-friendly food colors and additives, such as lemon yellow.
Comparison with Similar Compounds
Dimethyl malonate: Used in the synthesis of barbiturates and other pharmaceuticals.
Dimethyl succinate: Used as a solvent and in the synthesis of biodegradable polymers.
Dimethyl fumarate: Used in the treatment of multiple sclerosis and psoriasis.
Comparison: Dimethyl acetylsuccinate is unique due to its acetyl group, which allows it to participate in specific reactions such as Pechmann condensation to form 7-hydroxycoumarins . This distinguishes it from other similar compounds that lack this functional group.
Properties
IUPAC Name |
dimethyl 2-acetylbutanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-5(9)6(8(11)13-3)4-7(10)12-2/h6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XREKLQOUFWBSFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041692 | |
Record name | Dimethyl acetylsuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10420-33-4 | |
Record name | 1,4-Dimethyl 2-acetylbutanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10420-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl acetylsuccinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010420334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioic acid, 2-acetyl-, 1,4-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyl acetylsuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl acetylsuccinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.804 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYL ACETYLSUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LOE57K9I2C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of dimethyl acetylsuccinate (DMAS) in organic synthesis?
A1: this compound serves as a versatile building block in the synthesis of various heterocyclic compounds. It acts as a precursor for heterocyclic acetic acid derivatives, including those of pyrazole [] and pyrimidine []. DMAS is also a key intermediate in the production of environmentally friendly food colorants, such as this compound ketone carboxylate, also known as lemon yellow []. Additionally, it plays a crucial role in synthesizing 1-(4′-Sulfophenyl)-3-carboxy-5-pyrazolone, an important intermediate in the preparation of reactive dyes [].
Q2: What are the advantages of the continuous synthesis method for producing this compound?
A2: The continuous synthesis method for this compound, which involves reacting dimethyl maleate and acetaldehyde in the presence of a radical initiator [], offers several advantages over traditional batch methods. These advantages include:
- High conversion rates exceeding 95%, signifying efficient utilization of starting materials [].
- High product purity reaching 99% or higher, minimizing the need for extensive purification steps [].
Q3: How is catalytic wet oxidation technology employed in treating wastewater from this compound production?
A3: Wastewater generated during this compound production presents a significant environmental challenge due to its high organic content. Catalytic wet oxidation, utilizing catalysts such as CuO-ZrO2-La2O3/ZSM-5 [, ], provides an effective treatment solution. This method involves oxidizing organic pollutants present in the wastewater using oxygen or air at elevated temperatures and pressures. The catalyst enhances the oxidation process, resulting in a significant reduction in chemical oxygen demand (COD), a crucial indicator of wastewater contamination. Notably, the CuO-ZrO2-La2O3/ZSM-5 catalyst exhibits high activity in treating this specific wastewater, achieving a COD removal rate of up to 98.2% under optimal reaction conditions []. Furthermore, the catalyst demonstrates good stability and reusability, making it a cost-effective solution for wastewater treatment [].
Q4: What is the role of this compound in the synthesis of 2-oxofuro[2,3-b]pyrroles and 2-methylenepyrroles?
A4: this compound acts as a crucial reagent in synthesizing novel 2-oxofuro[2,3-b]pyrroles and 2-methylenepyrroles []. When reacted with 1,2-diaza-1,3-butadienes under specific conditions, this compound leads to the formation of these heterocyclic compounds. The reaction pathway can be tuned by adjusting the reaction conditions and employing different γ-ketoesters. For instance, using diethyl or this compound under basic conditions yields 2-oxofuro[2,3-b]pyrroles []. Conversely, employing diethyl 2-acetylglutarate in an acidic environment leads to the formation of 2-methylenepyrrole derivatives []. This highlights the versatility of this compound in accessing diverse heterocyclic structures, expanding the toolkit for organic chemists.
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